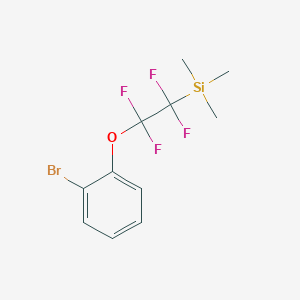

2-Bromophenoxytetrafluoroethyl trimethylsilane

Description

Properties

IUPAC Name |

[2-(2-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-7-5-4-6-8(9)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZCUZVFYGTBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=CC=C1Br)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF4OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenoxytetrafluoroethyl trimethylsilane typically involves the reaction of 2-bromophenol with tetrafluoroethylene and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The process involves the following steps:

Formation of 2-Bromophenoxytetrafluoroethyl intermediate: 2-Bromophenol reacts with tetrafluoroethylene in the presence of a base such as potassium carbonate.

Introduction of Trimethylsilyl Group: The intermediate is then treated with trimethylsilyl chloride in the presence of a catalyst like pyridine to form the final product.

Industrial Production Methods

Industrial production of 2-Bromophenoxytetrafluoroethyl trimethylsilane follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromophenoxytetrafluoroethyl trimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the trimethylsilyl group can be reduced to form silanols.

Hydrolysis: The trimethylsilyl group is susceptible to hydrolysis, forming silanols and releasing trimethylsilanol.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 2-aminophenoxytetrafluoroethyl trimethylsilane or 2-thiophenoxytetrafluoroethyl trimethylsilane can be formed.

Oxidation Products: Quinones and other oxidized derivatives of the phenoxy group.

Hydrolysis Products: Silanols and trimethylsilanol.

Scientific Research Applications

2-Bromophenoxytetrafluoroethyl trimethylsilane has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions

Mechanism of Action

The mechanism of action of 2-Bromophenoxytetrafluoroethyl trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phenoxy group can participate in substitution and addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it useful in a variety of chemical and biological applications .

Comparison with Similar Compounds

Key Compounds for Comparison:

(5-Bromo-2-fluorophenyl)-trimethylsilane (C₉H₁₂BrFSi): Features bromo and fluoro substituents on a phenyl ring, offering dual halogen effects. The meta-bromo and ortho-fluoro arrangement may reduce steric hindrance compared to the target compound’s bulky phenoxy-tetrafluoroethyl group .

[(2-Bromophenyl)methyl]trimethylsilane (C₁₀H₁₅BrSi): Contains a brominated benzyl group, enabling conjugation between the aromatic ring and the silane. The absence of fluorine reduces electron-withdrawing effects compared to the target .

(4-Bromophenyl)trimethylsilane : A para-bromo-substituted analog with simpler electronic interactions due to the lack of oxygen or fluorine atoms .

(Trifluoromethyl)trimethylsilane (C₄H₉F₃Si): A fluorinated silane with a compact trifluoromethyl group, exhibiting high reactivity in nucleophilic substitutions but lacking aromatic components .

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Appearance |

|---|---|---|---|---|---|

| 2-Bromophenoxytetrafluoroethyl trimethylsilane | Not provided | Inferred higher | 2-Bromo-phenoxy, tetrafluoroethyl | N/A | Likely liquid |

| (5-Bromo-2-fluorophenyl)-trimethylsilane | C₉H₁₂BrFSi | 247.18 | 5-Bromo, 2-fluoro-phenyl | N/A | Not reported |

| [(2-Bromophenyl)methyl]trimethylsilane | C₁₀H₁₅BrSi | 243.22 | 2-Bromo-benzyl | N/A | Liquid |

| (2-Bromovinyl)trimethylsilane | C₅H₁₁BrSi | 179.13 | Bromovinyl | 50 | Clear liquid |

| (Trifluoromethyl)trimethylsilane | C₄H₉F₃Si | 142.20 | Trifluoromethyl | Not reported | Corrosive liquid |

Reactivity and Electronic Effects

- In contrast, (Trifluoromethyl)trimethylsilane’s fluorine atoms increase electrophilicity but reduce steric bulk .

- Fluorinated Chains : The tetrafluoroethyl group in the target compound likely stabilizes negative charge buildup during reactions, similar to (Difluoromethyl)trimethylsilane’s role in fluorogenic substrates .

- Steric Effects: The phenoxy group in the target compound may introduce greater steric hindrance compared to [(2-bromophenyl)methyl]trimethylsilane’s benzyl group, affecting reaction kinetics .

Biological Activity

2-Bromophenoxytetrafluoroethyl trimethylsilane is a silane compound that has garnered attention in various fields of chemistry and biology due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- IUPAC Name : 2-Bromophenoxytetrafluoroethyl trimethylsilane

- Molecular Formula : C12H14BrF4OSi

- Molecular Weight : 352.19 g/mol

Biological Activity Overview

The biological activity of 2-Bromophenoxytetrafluoroethyl trimethylsilane has been investigated for various applications, particularly in medicinal chemistry and materials science. Its activity is primarily attributed to its ability to interact with biological molecules, affecting cellular processes.

The compound's mechanism of action involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing signaling pathways.

- Cellular Interaction : It affects cell proliferation and apoptosis through its interactions with cellular components.

Research Findings

Several studies have highlighted the biological effects of 2-Bromophenoxytetrafluoroethyl trimethylsilane:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent.

- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

- Cytotoxicity : Investigations into its cytotoxic effects reveal that it can induce cell death in cancer cell lines, making it a candidate for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-Bromophenoxytetrafluoroethyl trimethylsilane demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anti-inflammatory Action

In a controlled experiment using human cell lines, the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Bromophenoxytetrafluoroethyl trimethylsilane, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Phenyltrimethoxysilane | Moderate antibacterial | Simple structure |

| Bromophenyltrimethylsilane | High cytotoxicity | Similar halogen substitution |

| Tetrafluoroethanol silane | Low antimicrobial activity | Less reactive due to fluorination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.